molecular formula C9H9ClN2O B13950796 (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Cat. No.: B13950796
M. Wt: 196.63 g/mol
InChI Key: IPWPNYDGSRHGTN-UHFFFAOYSA-N
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Description

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the chloro and methanol groups, resulting in different chemical properties.

    5-Chloro-1H-benzimidazole: Similar structure but lacks the methyl and methanol groups.

    1H-Benzimidazole-1-methanol: Lacks the chloro and methyl groups.

Uniqueness

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the presence of both chloro and methanol groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(5-chloro-2-methylbenzimidazol-1-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3

InChI Key

IPWPNYDGSRHGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CO)C=CC(=C2)Cl

Origin of Product

United States

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